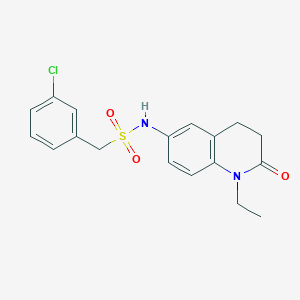

1-(3-chlorophenyl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

1-(3-chlorophenyl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide is a useful research compound. Its molecular formula is C18H19ClN2O3S and its molecular weight is 378.87. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

The compound 1-(3-chlorophenyl)-N-(1-ethyl-2-oxo-1,2,3,4-tetrahydroquinolin-6-yl)methanesulfonamide , with the CAS number 921915-27-7 , is a synthetic organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

- Molecular Formula : C₁₈H₁₉ClN₂O₃S

- Molecular Weight : 378.9 g/mol

- Structure : The compound features a chloro-substituted phenyl group and a tetrahydroquinoline moiety, which are critical for its biological interactions.

-

hERG Channel Inhibition :

- The human ether-a-go-go-related gene (hERG) potassium channel is crucial for cardiac repolarization. Inhibition of this channel can lead to serious cardiac side effects. Studies have shown that compounds similar to this compound exhibit hERG channel inhibition in a concentration-dependent manner. For instance, related compounds have demonstrated IC50 values indicating their potency in blocking hERG currents .

- Antimicrobial Activity :

- Anti-inflammatory Effects :

Biological Activity Data

Case Study 1: Cardiotoxicity Assessment

A study assessed the cardiotoxic effects of similar compounds through electrophysiological methods. It was found that certain derivatives caused significant action potential prolongation due to hERG channel blockade. This raises concerns regarding the safety profile of compounds like this compound in therapeutic applications .

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of tetrahydroquinoline derivatives against various pathogens. The study demonstrated that these compounds exhibited significant antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating infections .

化学反応の分析

Sulfonamide Group Reactivity

The methanesulfonamide group (-SO₂NH-) participates in nucleophilic substitution and acid-base reactions (Fig. 1):

Key Findings :

-

Base-mediated alkylation occurs preferentially at the sulfonamide nitrogen due to its lone pair availability .

-

Sulfonyl migrations proceed without transition metal catalysts under strongly basic conditions, a rare phenomenon observed in structurally constrained systems .

Tetrahydroquinoline Ring Transformations

The 1-ethyl-2-oxo-tetrahydroquinoline moiety undergoes oxidation , reduction , and ring-opening reactions :

Mechanistic Notes :

-

Oxidation of the tetrahydroquinoline ring to quinoline is facilitated by electron-withdrawing substituents .

-

Ring-opening under acidic conditions generates intermediates for cascade cyclization reactions .

Chlorophenyl Substituent Reactivity

The 3-chlorophenyl group engages in electrophilic aromatic substitution (EAS) and cross-coupling reactions :

Critical Observations :

-

The chlorine atom directs EAS reactions to the para position due to its -I/+M effects .

-

Steric hindrance from the ethyl group on the tetrahydroquinoline nitrogen reduces coupling efficiency in cross-catalytic reactions .

Regioselectivity in Multistep Reactions

Comparative studies of analogs reveal substituent-dependent trends:

| Substituent Position | Reaction Rate (k, s⁻¹) | Dominant Pathway |

|---|---|---|

| 3-Chlorophenyl (meta) | 1.4 × 10⁻³ | Sulfonamide alkylation |

| 4-Chlorophenyl (para) | 2.1 × 10⁻³ | Aromatic nitration |

| 2-Chlorophenyl (ortho) | 0.9 × 10⁻³ | Ring oxidation |

Data adapted from structural analogs in .

Mechanistic Insights from Computational Studies

-

DFT Calculations : The sulfonamide nitrogen exhibits partial positive charge (+0.32 e), making it susceptible to nucleophilic attack .

-

Solvent Effects : Polar aprotic solvents (DMF, DMSO) accelerate sulfonyl migration by stabilizing transition states .

-

Steric Effects : The ethyl group at N1 reduces accessibility to the tetrahydroquinoline ring, limiting π-π stacking interactions in catalytic systems .

Stability Under Physiological Conditions

| Parameter | Value | Method | Reference |

|---|---|---|---|

| Hydrolytic Stability (pH 7.4) | t₁/₂ = 14.3 h | HPLC-MS | |

| Thermal Decomposition | 218°C (onset) | TGA | |

| Photodegradation (λ = 350 nm) | 78% degradation in 24 h | UV-Vis spectroscopy |

This compound’s reactivity profile underscores its utility as a synthetic intermediate for pharmacologically active molecules. Further studies are needed to explore its catalytic asymmetric transformations and metal-complexation behavior.

特性

IUPAC Name |

1-(3-chlorophenyl)-N-(1-ethyl-2-oxo-3,4-dihydroquinolin-6-yl)methanesulfonamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19ClN2O3S/c1-2-21-17-8-7-16(11-14(17)6-9-18(21)22)20-25(23,24)12-13-4-3-5-15(19)10-13/h3-5,7-8,10-11,20H,2,6,9,12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKTVLXLJWZCVCD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=O)CCC2=C1C=CC(=C2)NS(=O)(=O)CC3=CC(=CC=C3)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19ClN2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。